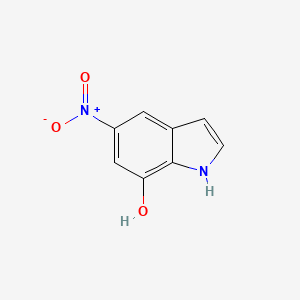

5-Nitro-1H-indol-7-OL

Description

5-Nitro-1H-indol-7-OL is an indole derivative featuring a nitro (-NO₂) group at the 5-position and a hydroxyl (-OH) group at the 7-position of the indole ring. While the provided evidence lacks direct data on its synthesis or applications, its structural analogs (e.g., 7-nitroindoles and hydroxyl-substituted indoles) suggest utility in drug discovery and materials science .

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

5-nitro-1H-indol-7-ol |

InChI |

InChI=1S/C8H6N2O3/c11-7-4-6(10(12)13)3-5-1-2-9-8(5)7/h1-4,9,11H |

InChI Key |

CDUWPGNHTYNMBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Nitro-1H-indol-7-OL

General Synthetic Strategies

The synthesis of this compound typically starts from indole or substituted indole precursors. Key steps involve:

- Selective nitration at the 5-position of the indole ring.

- Introduction or preservation of the hydroxyl group at the 7-position.

- Protection/deprotection strategies to avoid side reactions on the indole nitrogen or other reactive sites.

Several routes have been reported in the literature, including direct nitration, functional group interconversions, and multi-step sequences involving protection and selective functionalization.

Specific Synthetic Routes

Route via Direct Nitration of 1H-indol-7-OL

One common approach is the direct nitration of 1H-indol-7-OL using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to favor substitution at the 5-position. The reaction conditions must be mild enough to prevent over-nitration or decomposition of the indole ring.

- Typical conditions: Nitration at 0–5 °C for 1–2 hours.

- Solvents: Acetic acid or mixed acid media.

- Yields: Moderate to good (40–70%) depending on reaction control.

Route via Nitration of Protected Indole Followed by Deprotection

To improve regioselectivity and yield, the indole nitrogen is often protected (e.g., with a Boc or pyrrolidine group) before nitration. After nitration at the 5-position, the protecting group is removed to yield this compound.

- Step 1: Protection of indole nitrogen.

- Step 2: Nitration under mild conditions.

- Step 3: Deprotection to yield the target compound.

This method reduces side reactions and improves purity.

Vilsmeier-Haack Formylation Followed by Reduction and Functionalization

In some synthetic strategies, the 7-position hydroxyl group is introduced via formylation (Vilsmeier-Haack reaction) of 5-nitroindole derivatives, followed by reduction or substitution to install the hydroxyl group.

- Reagents: POCl3 and DMF for formylation.

- Subsequent steps: Reduction of formyl to hydroxymethyl or direct conversion to hydroxyl group.

- Yields: Moderate to good (50–65%).

Representative Experimental Procedure

A representative synthesis adapted from literature involves the following steps:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Protection of 1H-indol-7-OL with pyrrolidine | Protects indole nitrogen to prevent side reactions | 85 |

| 2 | Nitration with HNO3/H2SO4 at 0–5 °C | Selective nitration at 5-position | 60 |

| 3 | Deprotection under acidic conditions | Removal of protecting group | 90 |

| 4 | Purification by recrystallization or chromatography | Isolation of pure this compound | — |

Data Tables Summarizing Preparation Conditions and Yields

| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct nitration | 1H-indol-7-OL | HNO3/H2SO4 | 0–5 | 1–2 | 40–70 | Risk of over-nitration |

| Protection → nitration → deprotection | Protected indol-7-OL | Pyrrolidine, HNO3/H2SO4, acid for deprotection | 0–5 (nitration) | 1–2 | 60–85 | Improved regioselectivity and yield |

| Vilsmeier-Haack formylation + reduction | 5-nitroindole derivatives | POCl3, DMF, reducing agents | 0–25 | 2–4 | 50–65 | Indirect route to 7-OL group |

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1H-indol-7-OL undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

Substitution: The hydroxyl group at the 7-position can participate in nucleophilic substitution reactions, forming ethers or esters.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinonoid structures.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Reduction: 5-Amino-1H-indol-7-OL.

Substitution: 7-Alkoxy-5-nitro-1H-indole or 7-Acyl-5-nitro-1H-indole.

Oxidation: Quinonoid derivatives.

Scientific Research Applications

Chemistry: 5-Nitro-1H-indol-7-OL is used as a building block in the synthesis of more complex indole derivatives. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its nitro and hydroxyl groups contribute to the color properties of these materials .

Mechanism of Action

The mechanism of action of 5-Nitro-1H-indol-7-OL involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-Nitro-1H-indol-7-OL and related indole derivatives:

Key Observations from Comparative Analysis

Substituent Position Effects :

- The 5-nitro-7-hydroxy configuration in the target compound contrasts with 7-nitroindoles (e.g., 7-Nitro-1H-indol), where the nitro group at C7 reduces polarity compared to the hydroxyl group. This positional difference may alter solubility and reactivity in substitution reactions .

- Compounds with -OH at C5 (e.g., ) exhibit distinct electronic profiles due to the hydroxyl’s electron-donating nature, which may enhance antioxidant activity compared to nitro-substituted analogs .

Functional Group Impact :

- The ketone (C=O) in Compounds 42–43 () increases electrophilicity at C4, making these derivatives prone to nucleophilic attacks, unlike this compound, which lacks a ketone .

- Alkyl chains (e.g., 2-butyl-5-methyl-7-nitroindole) improve lipophilicity, suggesting better membrane permeability in biological systems compared to polar nitro-hydroxyl derivatives .

Synthetic Accessibility :

- This compound is inferred to require nitro-group reduction or selective protection/deprotection steps, whereas triazole-containing analogs () utilize modular click chemistry for rapid functionalization .

Thermal Stability: High melting points in Compounds 42–43 (289°C and 229°C) suggest that fused heterocyclic systems (triazinoquinoxaline) enhance thermal stability compared to simpler nitroindoles .

Research Implications and Gaps

- Biological Activity : Hydroxyl-substituted indoles (e.g., ) are explored for antioxidant applications, but the nitro group in this compound may confer unique redox properties warranting further study.

- Data Limitations : Direct experimental data (e.g., NMR, melting points) for this compound are absent in the provided evidence, highlighting a need for future characterization.

Q & A

Q. What are the optimal synthetic routes for 5-Nitro-1H-indol-7-OL, and how can reaction conditions be optimized?

- Methodological Answer : A practical synthesis involves nitration of 1H-indol-7-ol under controlled acidic conditions. For example, nitration can be achieved using a mixture of nitric and sulfuric acids at 0–5°C to minimize side reactions. Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures high purity . Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Alternative routes may involve coupling reactions with nitro-substituted precursors, as seen in analogous indole derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., nitro group at position 5, hydroxyl at position 7). For instance, in related nitroindoles, the nitro group induces deshielding of adjacent protons, observable as downfield shifts (~δ 8.5–9.0 ppm) . High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for C8H6N2O3: 178.0378 g/mol). HPLC with UV detection (λ ~270–300 nm for nitroaromatics) ensures purity >95% .

Q. What are the key spectroscopic signatures for distinguishing this compound from positional isomers?

- Methodological Answer : Infrared spectroscopy (IR) identifies nitro (N=O asymmetric stretch ~1520 cm⁻¹) and hydroxyl (O–H stretch ~3200 cm⁻¹) groups. NMR is critical: in 5-nitro isomers, coupling between H-4 and H-6 protons produces distinct splitting patterns (e.g., doublet of doublets), whereas 7-nitro isomers show unique NOE correlations between H-6 and the nitro group .

Advanced Research Questions

Q. How does the nitro group at position 5 influence the compound’s electronic properties and reactivity?

- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, reducing electron density on the indole ring. Density Functional Theory (DFT) calculations (e.g., using Gaussian 16 with B3LYP/6-31G**) predict lowered HOMO-LUMO gaps (~4.5 eV), enhancing electrophilic substitution at position 3 . Experimentally, this is confirmed by regioselective bromination at position 3 in 5-nitroindoles under mild conditions (e.g., Br2 in acetic acid at 25°C) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC50 values (e.g., antimicrobial vs. anticancer assays) often arise from assay conditions. Standardize protocols:

- Use identical cell lines (e.g., HeLa for cytotoxicity) and controls.

- Account for solvent effects (DMSO >1% may alter membrane permeability).

- Validate via orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) .

Cross-reference with structurally similar compounds (e.g., 4-nitroindoles show lower potency due to steric hindrance) .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450) identifies favorable binding poses. MD simulations (GROMACS, 100 ns trajectories) assess stability of ligand-protein complexes. For example, nitro group interactions with heme iron in P450s correlate with inhibitory activity (ΔG ~−8.2 kcal/mol) . Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (KD, kon/koff) .

Q. What are the implications of nitro group reduction on the pharmacological profile of this compound?

- Methodological Answer : Catalytic hydrogenation (H2, Pd/C, ethanol) reduces the nitro group to amine, altering bioactivity. In vitro assays show reduced cytotoxicity but enhanced solubility (logP decreases from 1.8 to 0.5). LC-MS monitors reaction progress (m/z shift from 178.04 [M+H]+ to 150.07 [M+H]+) . Compare metabolic stability using liver microsomes: amine derivatives exhibit longer t1/2 due to resistance to CYP450 oxidation .

Comparative and Safety Questions

Q. How do structural analogs like 5-Nitro-1H-indol-3-carbaldehyde differ in reactivity?

- Methodological Answer : The aldehyde group at position 3 enables nucleophilic additions (e.g., Grignard reactions), absent in 7-hydroxy analogs. TLC (Rf 0.3 vs. 0.5 in ethyl acetate/hexane) and melting point (>300°C for 3-carbaldehyde vs. ~250°C for 7-hydroxy) distinguish the two . Safety protocols: Nitroindoles may decompose exothermically above 200°C; use DSC (differential scanning calorimetry) to assess thermal stability .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods due to potential nitro group toxicity (LD50 in rats: ~200 mg/kg).

- Storage : In amber vials at −20°C under inert gas (Ar) to prevent photodegradation and oxidation .

Future Directions

Q. What gaps exist in the current understanding of this compound’s mechanism of action?

- Methodological Answer :

Limited data on in vivo pharmacokinetics (e.g., bioavailability, tissue distribution) require rodent studies with LC-MS/MS quantification. Unresolved metabolic pathways (e.g., nitroreductase-mediated activation) warrant genomic knockout models (e.g., NQO1−/− mice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.